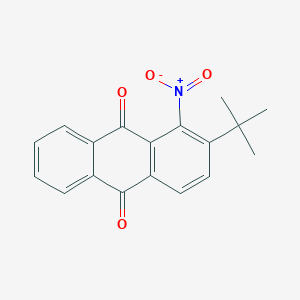![molecular formula C13H18N4O2 B5234080 1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B5234080.png)
1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione, commonly known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. MPTP is a prodrug that is metabolized in the body to produce a toxic compound called MPP+. MPP+ is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates.
作用机制
MPTP is metabolized in the body to produce MPP+. MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species and ultimately, cell death.
Biochemical and Physiological Effects
MPTP-induced neurotoxicity is characterized by the selective loss of dopaminergic neurons in the substantia nigra. This results in a depletion of dopamine in the striatum, leading to Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to induce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
MPTP is a useful tool for studying the pathophysiology of Parkinson's disease. Animal models of Parkinson's disease induced by MPTP have been widely used to investigate the neurochemical and behavioral changes that occur in the disease. However, MPTP-induced models of Parkinson's disease have some limitations. For example, the models do not fully replicate the progressive nature of the disease and the variability of symptoms observed in human patients.
未来方向
There are several future directions for research on MPTP and its applications. One area of research is the development of new animal models of Parkinson's disease that more closely replicate the pathophysiology of the disease in humans. Another area of research is the investigation of the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease. Finally, there is a need for the development of new therapies that can slow or halt the progression of Parkinson's disease.
合成方法
MPTP can be synthesized by reacting 1-methyl-4-phenylpyridinium (MPP+) with dimethylamine and hydrazine in the presence of a reducing agent such as sodium borohydride. The reaction yields MPTP as a white crystalline powder.
科学研究应用
MPTP has been extensively used in scientific research to study the pathophysiology of Parkinson's disease. Animal models of Parkinson's disease have been developed by administering MPTP to rodents and non-human primates. These models have been used to study the neurochemical and behavioral changes that occur in Parkinson's disease.
属性
IUPAC Name |
1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazinyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-9-4-6-10(7-5-9)14-15-11-8-12(18)17(13(11)19)16(2)3/h4-7,11,14-15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYDRXZHNAOSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NNC2CC(=O)N(C2=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {1-[({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)amino]cyclohexyl}acetate](/img/structure/B5233997.png)
![2-phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234003.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5234006.png)

![1-ethyl-4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium iodide](/img/structure/B5234028.png)

![6-(1-azocanylcarbonyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5234038.png)

![11-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234054.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5234061.png)

![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5234089.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide hydrochloride](/img/structure/B5234095.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5234101.png)